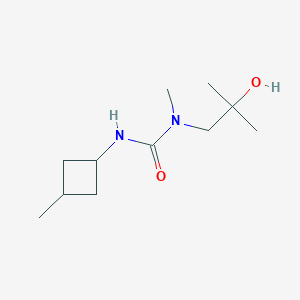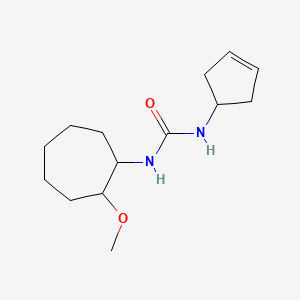
Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate, also known as MCC, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely used in scientific research due to its various biochemical and physiological effects.
Mecanismo De Acción
Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate acts as a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues including the central nervous system. Upon binding to the sigma-1 receptor, this compound induces conformational changes that result in the modulation of various intracellular signaling pathways. This includes the activation of protein kinase C, the inhibition of voltage-gated calcium channels, and the modulation of various ion channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of intracellular calcium levels, the regulation of ion channels, and the modulation of neurotransmitter release. It has also been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate has several advantages for use in lab experiments. It is a selective agonist of the sigma-1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. It is also relatively easy to synthesize and has a high affinity for the sigma-1 receptor. However, there are also limitations to the use of this compound in lab experiments. It has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the use of Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate in scientific research. One potential area of research is the development of novel sigma-1 receptor agonists that have improved pharmacokinetic properties and increased efficacy. Another area of research is the investigation of the role of the sigma-1 receptor in various physiological processes such as pain perception, cognition, and mood regulation. Additionally, this compound may have potential therapeutic applications in the treatment of neurodegenerative diseases and other neurological disorders.
Métodos De Síntesis
Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 3-chlorophenylacetic acid with methylamine, followed by cyclization with acetic anhydride and reduction with sodium borohydride. The final product is obtained by esterification of the resulting piperidine carboxylic acid with methanol.
Aplicaciones Científicas De Investigación
Methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate has been extensively used in scientific research as a pharmacological tool to study the function of various neurotransmitter receptors. It has been shown to selectively bind to the sigma-1 receptor, which is involved in the modulation of various physiological processes such as pain perception, cognition, and mood regulation. This compound has also been used to study the effects of sigma-1 receptor activation on the regulation of intracellular calcium levels and the modulation of ion channels.
Propiedades
IUPAC Name |
methyl 2-(3-chlorophenyl)-1-methyl-6-oxopiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-16-12(17)7-6-11(14(18)19-2)13(16)9-4-3-5-10(15)8-9/h3-5,8,11,13H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGDFGCXIQYJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)OC)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630448.png)

![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)
![[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630464.png)

![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)



![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)



